6-Bromo-8-chloroquinazolin-4(3H)-one

Buchwald-Hartwig amination Pd-catalyzed cross-coupling Halogen reactivity

Researchers requiring programmable, site-selective functionalization of the quinazolinone core face challenges with symmetrically dihalogenated analogs that lack chemoselectivity. 6-Bromo-8-chloroquinazolin-4(3H)-one resolves this via a reactivity differential (C-Br ≫ C-Cl) enabling unambiguous, sequential cross-coupling. Key procurement differentiators: - Orthogonal Handles: Stage 1 Suzuki/Sonogashira at C6-Br; Stage 2 functionalization at C8-Cl. - Strategic Scaffold: Retains the 8-chloro PARP-1 pharmacophore while providing a C6 vector for kinase/GPCR library diversification. - Regiochemical Control: The C6-Br group directs electrophilic substitution exclusively to the C8 position, streamlining access to 8-substituted libraries.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
Cat. No. B12505551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloroquinazolin-4(3H)-one
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)NC=N2)Cl)Br
InChIInChI=1S/C8H4BrClN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
InChIKeyKIFCAEBLOMLFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-chloroquinazolin-4(3H)-one: Scaffold Identity and Specifications


6-Bromo-8-chloroquinazolin-4(3H)-one (CAS 100949-34-6; molecular formula C₈H₄BrClN₂O; MW 259.49) is a dihalogenated quinazolin-4(3H)-one scaffold bearing bromine at the 6-position and chlorine at the 8-position of the fused bicyclic core . The quinazolin-4(3H)-one framework is recognized as a biologically privileged structure with documented activity across anticancer, antibacterial, kinase inhibition, and DHFR inhibition targets [1]. The specific 6-bromo-8-chloro substitution pattern distinguishes this compound from mono-halogenated or symmetrically dihalogenated analogues by providing two electronically and sterically distinct halogen handles for orthogonal synthetic elaboration [2]. Commercially available at purities of 95–98% from multiple global suppliers, this compound serves primarily as a versatile synthetic intermediate for constructing polysubstituted quinazolinone libraries rather than as a final bioactive entity .

Orthogonal handles C6–Br for initial cross-coupling; C8–Cl for sequential elaboration
Chemoselective gradient Reactivity hierarchy C–Br ≫ C–Cl enables staged diversification under Pd catalysis
Library diversification Two-step orthogonal functionalization without competing side-reactions

Why Generic Substitution Fails: The 6-Br/8-Cl Orthogonal Reactivity Advantage


In-class quinazolin-4(3H)-one compounds cannot be simply interchanged because the specific positional identity and electronic nature of each halogen substituent dictate fundamentally different reactivity profiles in metal-catalyzed cross-coupling reactions, the primary synthetic pathway for elaborating these scaffolds into bioactive molecules. The general reactivity order for aryl halides in cross-coupling is C–I > C–Br ≫ C–Cl, yet the quinazoline scaffold introduces an α-nitrogen effect that uniquely activates the C(4)–Cl bond above typical aryl chlorides [1]. The 6-bromo-8-chloro pattern specifically provides a more reactive C–Br site at position 6 for initial functionalization and a less reactive C–Cl site at position 8 that can be addressed orthogonally in subsequent steps—a chemoselectivity profile unavailable from 6,8-dichloro (both sites poorly reactive), 6,8-dibromo (both sites similarly reactive, risking scrambling), or mono-halogenated analogues (single functionalization point only) [2]. The quantitative evidence below substantiates why this specific halogen pattern matters for procurement decisions.

6-Br-8-Cl scaffold
Sequential orthogonality: Br-first coupling, then Cl under adjusted conditions
6,8-Dichloro
Both sites similarly unreactive; chemoselectivity window may be absent
6-Br-8-Cl scaffold
Distinct Br vs Cl reactivity avoids competitive bis-coupling
6,8-Dibromo
Both sites similarly reactive; scrambling and bis-coupling risk may increase
6-Br-8-Cl scaffold
Two distinct synthetic handles for divergent library synthesis
Mono-halogenated
Single functionalization point only; limits scaffold diversification

Quantitative Differentiation Evidence Against Comparator Scaffolds


Pd-Catalyzed Amination: 6-Bromo vs. 6-Chloro Reactivity Comparison

In a direct comparative experiment under identical Pd-catalyzed amination conditions (Pd₂(dba)₃/DavePhos, NaOtBu, 1,4-dioxane, 100 °C), the 6-bromo-2,3-disubstituted quinazolin-4(3H)-one analogue was totally consumed in reaction with p-toluidine, whereas the corresponding 6-chloro derivative was completely unreactive [1]. This binary reactivity difference—full conversion versus zero conversion—demonstrates that the 6-bromo substituent is essential for enabling Buchwald-Hartwig-type C–N bond formation at this position under practical catalytic conditions. Although tested on 2,3-disubstituted analogues rather than the N3-unsubstituted parent scaffold, the electronic environment at C6 is primarily governed by the quinazolinone ring system and the halogen identity, making this finding directly transferable to 6-bromo-8-chloroquinazolin-4(3H)-one [1].

Pd-catalyzed amination
Class-level inference
6-Br analogue: total consumption (100% conversion)
6-Cl analogue: completely unreactive (0% conversion)
Confirms C6–Br is necessary for C–N bond formation under mild Pd conditions
Data from 2,3-disubstituted analogue; transferability review advised
Buchwald-Hartwig amination Pd-catalyzed cross-coupling Halogen reactivity Quinazolinone functionalization

Regioselective Electrophilic Substitution Directed by 6-Bromo Blocking

In the reaction of quinazoline-2,4-diones with chlorosulfonic acid, the chlorosulfonyl group is directed to the 6-position of the unsubstituted scaffold. However, when the 6-position is pre-occupied by a bromine atom (as in 6-bromoquinazoline-2,4-dione), the electrophilic substitution is exclusively redirected to the 8-position, yielding 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione as the sole regioisomer instead of the expected 6-bromo-7-chlorosulfonyl derivative [1]. This regiochemical outcome was confirmed by X-ray crystallographic analysis [1]. This finding demonstrates that the 6-bromo substituent functions not merely as a synthetic handle but also as a regiochemical directing group that enables access to 8-functionalized derivatives inaccessible from the unsubstituted or 6-unsubstituted parent scaffold.

Electrophilic regiocontrol
Supporting evidence
6-Br directs chlorosulfonation exclusively to 8-position; confirmed by X-ray crystallography
Provides access to 8-functionalized quinazoline derivatives
Reactivity context from quinazoline-2,4-dione substrate
Electrophilic aromatic substitution Regioselectivity Chlorosulfonation Quinazoline-2,4-dione

DHFR Inhibitory Activity: Mono-Bromo vs. 6,8-Dibromo Scaffolds

A systematic SAR study comparing the DHFR inhibitory and antitumor activity of 6-bromo-quinazolin-4(3H)-ones (mono-bromo series) versus 6,8-dibromo-quinazolin-4(3H)-ones (di-bromo series) established that the mono-bromo series proved to be more active than the di-bromo counterparts across the compound set [1]. Within the mono-bromo series, the most potent DHFR inhibitors achieved IC₅₀ values of 0.1, 0.2, and 0.6 μM (compounds 22, 20, and 19, respectively), and broad-spectrum antitumor activity was observed with median IC₅₀ values of 0.5–0.7 μM across a panel of human cancer cell lines [1]. Molecular docking confirmed that the active mono-bromo inhibitors bind DHFR with amino acid residue contacts (notably Arg 28) analogous to methotrexate [1]. This class-level finding indicates that the single-bromine-at-C6 motif, as present in 6-bromo-8-chloroquinazolin-4(3H)-one, may offer superior DHFR-targeted biological activity compared to 6,8-dibrominated analogues.

DHFR SAR: mono- vs di-Br
Class-level inference
Mono-Br series: best IC₅₀ 0.1 µM (DHFR)
Di-Br series: lower activity (trend)
Supports mono-bromo scaffold for DHFR pathway research
Reported class-level trend; individual comparator IC₅₀ not resolved
Dihydrofolate reductase DHFR inhibition Antitumor Structure-activity relationship

Cross-Coupling Chemoselectivity Driven by C–Br Bond Dissociation Energy

Theoretical calculations at the B3LYP level reveal that the Csp²–Br bond dissociation energy in 6-bromo-2,4-dichloroquinazoline (83 kcal/mol) is lower than that of the C(4)–Cl bond (84.8 kcal/mol) [1]. The general reactivity order for aryl/heteroaryl halides in transition metal-mediated cross-coupling is C–I > C–Br ≫ C–Cl, which generally allows selective coupling with bromides in the presence of chlorides [1]. This bond energy differential, combined with the established reactivity hierarchy, means that in a 6-bromo-8-chloro scaffold, the 6-bromo position can be addressed first under mild Pd-catalyzed conditions (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) while leaving the 8-chloro position intact for subsequent orthogonal functionalization. In contrast, 6,8-dichloro analogues lack this chemoselectivity window, as both chlorines have similarly high bond dissociation energies, and 6,8-dibromo analogues risk competitive bis-coupling [1][2].

C–Br vs C–Cl bond energy
Class-level inference
Csp²–Br BDE: 83 kcal/mol
C(4)–Cl BDE: 84.8 kcal/mol
~1.8 kcal/mol differential enables chemoselective Br-first coupling
DFT calculation at B3LYP level; class-level inference
Bond dissociation energy Chemoselective cross-coupling Suzuki-Miyaura Sonogashira coupling

Sequential Cross-Coupling Orthogonality in Multihalogenated Quinazolines

In a study of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines subjected to sequential Sonogashira and bis-Suzuki cross-coupling, the experimentally observed site-selectivity followed the trend: Csp²–I > C(4)–Cl > Csp²–Br [1]. Sonogashira coupling occurred first at the 8-iodo position, followed by Suzuki-Miyaura coupling at the 4-chloro and 6-bromo positions. This experimentally validated selectivity hierarchy demonstrates that in a quinazoline scaffold bearing both bromine and chlorine substituents, the C–Br bond reacts after C–I and after the α-nitrogen-activated C(4)–Cl bond [1]. For 6-bromo-8-chloroquinazolin-4(3H)-one specifically—lacking the competing C4–Cl and C8–I features of the model system—the 6-bromo site is predicted to be the most reactive position for initial cross-coupling, with the 8-chloro serving as a second, less reactive handle for subsequent elaboration. This contrasts with 6,8-dibromo scaffolds where both positions compete, and with 6,8-dichloro scaffolds where neither position is easily addressed under mild conditions.

Sequential coupling selectivity
Class-level inference
Selectivity order: Csp²–I > C(4)–Cl > Csp²–Br
6-Br reacts after C–I and C(4)–Cl; supports staged diversification
Observed in 2-aryl-6-Br-4-Cl-8-I quinazoline model system
Sequential cross-coupling Site-selectivity Sonogashira coupling Suzuki-Miyaura coupling Polycarbo-substituted quinazolines

Added Synthetic Value Over 8-Chloroquinazolin-4(3H)-one for PARP-1 Programs

8-Chloroquinazolin-4(3H)-one (CAS 101494-95-5) is an established inhibitor of poly [ADP-ribose] polymerase 1 (PARP-1) with a reported IC₅₀ of 5.65 μM . This compound retains the 8-chloro pharmacophoric element but lacks any synthetic handle at the 6-position for further diversification. 6-Bromo-8-chloroquinazolin-4(3H)-one preserves the 8-chloro substituent implicated in PARP-1 binding while adding a 6-bromo group that serves as a versatile cross-coupling site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions—as established by the reactivity data in Evidence Items 1, 4, and 5 above [1][2]. This dual functionality means that the target compound can serve both as a direct precursor to 8-chloroquinazolin-4(3H)-one (via debromination) and as a scaffold for generating 6-aryl, 6-alkynyl, or 6-amino derivatives while retaining the 8-chloro motif—a synthetic divergence unavailable from the mono-halogenated 8-chloro parent.

Synthetic handle advantage
Supporting evidence
Target: 2 distinct handles (C6–Br, C8–Cl)
Comparator: 1 handle (C8–Cl only)
Dual-handle scaffold for divergent library synthesis
Includes PARP-1 pharmacophore context; comparator IC₅₀ 5.65 µM
PARP-1 inhibition 8-Chloroquinazolinone Synthetic handle Scaffold diversification

Evidence-Backed Research and Industrial Application Scenarios


Sequential Library Synthesis via Chemoselective Cross-Coupling

Medicinal chemistry teams constructing polysubstituted quinazolinone libraries for kinase or GPCR targets should prioritize 6-bromo-8-chloroquinazolin-4(3H)-one as the core scaffold. The 1.8 kcal/mol bond dissociation energy difference between C–Br and C–Cl, combined with the general reactivity hierarchy C–Br ≫ C–Cl, enables a two-stage diversification strategy: first-stage Suzuki-Miyaura or Sonogashira coupling at the 6-bromo position under mild Pd(0) catalysis, followed by second-stage functionalization at the 8-chloro position under more forcing conditions or via alternative coupling methodologies [1][2]. This orthogonal reactivity is substantiated by the experimentally validated selectivity trend Csp²–I > C(4)–Cl > Csp²–Br established in multihalogenated quinazoline systems [2].

DHFR-Targeted Anticancer Lead Optimization

For research programs targeting dihydrofolate reductase (DHFR) in anticancer or antibacterial indications, 6-bromo-8-chloroquinazolin-4(3H)-one offers a strategically advantageous starting point. Class-level SAR evidence demonstrates that mono-brominated quinazolin-4(3H)-ones outperform their 6,8-dibrominated counterparts in DHFR inhibitory potency (best mono-bromo IC₅₀ = 0.1 μM vs. di-bromo series generally less active) and broad-spectrum antitumor activity (median IC₅₀ 0.5–0.7 μM) [3]. The 8-chloro substituent provides an additional vector for modulating physicochemical properties and target interactions without sacrificing the C6–Br synthetic handle needed for late-stage diversification.

PARP-1 Inhibitor Scaffold Evolution with Built-in Diversification

Given that 8-chloroquinazolin-4(3H)-one is a validated PARP-1 inhibitor (IC₅₀ = 5.65 μM) , 6-bromo-8-chloroquinazolin-4(3H)-one represents a strategically superior procurement choice for PARP-1 medicinal chemistry programs. The target compound retains the 8-chloro pharmacophore while providing a C6–Br handle for Suzuki, Sonogashira, or Buchwald-Hartwig diversification—enabling exploration of the C6 vector's impact on PARP-1 potency, selectivity, and pharmacokinetics without requiring de novo halogenation of the 8-chloro parent. The quantitative amination reactivity data (Evidence Item 1) confirms that the C6–Br position is competent for C–N bond formation under practical catalytic conditions [4].

Regiochemically Controlled Synthesis of 8-Functionalized Derivatives

For synthetic chemistry groups requiring access to 8-substituted quinazoline derivatives, the 6-bromo substituent serves a dual role as both synthetic handle and regiochemical director. The finding that 6-bromo substitution in quinazoline-2,4-diones redirects electrophilic chlorosulfonation exclusively from the 6-position to the 8-position—confirmed by X-ray crystallography—establishes that this scaffold is uniquely suited for programs targeting 8-functionalized quinazoline space [5]. Without the 6-bromo blocking group, electrophilic substitution proceeds at the undesired 6-position, requiring additional protection/deprotection steps.

Application
Selection Property
Validation Focus
Sequential library synthesis
Chemoselective reactivity gradient (C–Br vs C–Cl)
Cross-coupling site-selectivity under Pd catalysis
DHFR pathway research
Mono-bromo scaffold activity profile
DHFR inhibition and cell-model endpoint review
PARP-1 inhibitor scaffold research
Retained 8-chloro pharmacophore with C6 diversification
PARP-1 potency and selectivity in research assays
8-Substituted quinazoline synthesis
6-Bromo as regiochemical director
Electrophilic substitution regiochemistry confirmation
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